

# Application Note: Synthesis of 2-Chloro-N-pyridazin-4-yl-acetamide

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## Compound of Interest

Compound Name: 2-Chloro-N-pyridazin-4-yl-acetamide

Cat. No.: B8560461

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a detailed two-step protocol for the synthesis of **2-Chloro-N-pyridazin-4-yl-acetamide**, a valuable intermediate for the development of novel pharmaceutical and agrochemical compounds. The synthesis involves the initial preparation of the precursor, 4-aminopyridazine, via catalytic dehalogenation, followed by its acylation with chloroacetyl chloride. This protocol includes comprehensive methodologies, a summary of quantitative data, and a workflow diagram to ensure reproducibility for research and development applications.

## Introduction

N-substituted acetamides are crucial building blocks in medicinal chemistry, frequently utilized in the synthesis of biologically active molecules.<sup>[1]</sup> The target compound, **2-Chloro-N-pyridazin-4-yl-acetamide**, incorporates a pyridazine moiety, a heterocycle of interest in the development of pharmaceuticals for conditions such as Alzheimer's disease and depression.<sup>[2]</sup> <sup>[3]</sup> The protocol outlined below details a reliable synthetic route starting from a commercially available precursor. The first step is the synthesis of 4-aminopyridazine, followed by a nucleophilic acyl substitution reaction with chloroacetyl chloride to yield the final product.<sup>[4]</sup>

## Synthetic Pathway Overview

The synthesis is performed in two primary stages:

- Step 1: Synthesis of 4-Aminopyridazine. This step involves the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine to remove the chlorine atoms, yielding 4-aminopyridazine.[5][6]
- Step 2: Synthesis of **2-Chloro-N-pyridazin-4-yl-acetamide**. The 4-aminopyridazine intermediate is then acylated using chloroacetyl chloride in the presence of a non-nucleophilic base to produce the target compound.[7]

## Experimental Protocols

Safety Note: This procedure involves hazardous materials. Chloroacetyl chloride is corrosive and a lachrymator. Hydrogen gas is highly flammable. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

### Step 1: Synthesis of 4-Aminopyridazine[5][6]

- Materials:
  - 3,6-dichloropyridazin-4-amine
  - Tetrahydrofuran (THF), anhydrous
  - Sodium hydroxide (NaOH)
  - 10% Palladium on carbon (Pd/C)
  - Hydrogen (H<sub>2</sub>) gas
  - Methanol (MeOH)
  - Diatomaceous earth (e.g., Celite®)
- Procedure:

- In a suitable hydrogenation vessel, dissolve 3,6-dichloropyridazin-4-amine (5.00 g, 18.2 mmol) in tetrahydrofuran (100 ml).
- Add a solution of sodium hydroxide (8.00 g, 200 mmol) in water (32 ml) to the mixture.
- Carefully add 10% palladium on carbon catalyst (500 mg) to the vessel.
- Seal the vessel, purge with hydrogen gas, and then stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 48 hours.
- Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional THF.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in methanol (100 ml) and filter again to remove any remaining insoluble materials.
- Concentrate the final filtrate to dryness to obtain 4-aminopyridazine as a solid. The product can be used in the next step without further purification.

### Step 2: Synthesis of **2-Chloro-N-pyridazin-4-yl-acetamide**

This protocol is adapted from analogous procedures for the acylation of amino-heterocycles.[\[7\]](#) [\[8\]](#)

- Materials:

- 4-Aminopyridazine (from Step 1)
- Chloroacetyl chloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

- Procedure:
  - Dissolve 4-aminopyridazine (e.g., 1.0 g, 10.5 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq., 15.8 mmol, 2.2 ml) in anhydrous DCM (50 ml) in a round-bottom flask equipped with a magnetic stir bar.[\[7\]](#)
  - Cool the mixture to 0 °C in an ice bath.
  - Slowly add chloroacetyl chloride (1.2 eq., 12.6 mmol, 1.0 ml) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[7\]](#)
  - Once the reaction is complete, quench the mixture by adding saturated aqueous  $\text{NaHCO}_3$  solution (30 ml).
  - Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 25 ml).
  - Combine the organic layers and wash with brine (30 ml).
  - Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude product.
  - Purify the crude solid by recrystallization from a suitable solvent (e.g., acetonitrile or ethanol) to obtain pure **2-Chloro-N-pyridazin-4-yl-acetamide**.[\[8\]](#)[\[9\]](#)

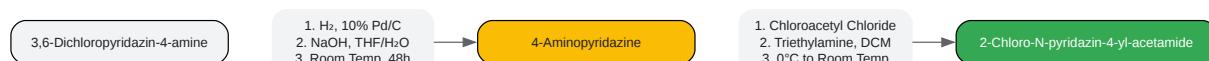
## Data Presentation

The following table summarizes typical quantitative data and expected analytical results based on the described protocol and analogous compounds.

Parameter	Step 1: 4-Aminopyridazine	Step 2: 2-Chloro-N-pyridazin-4-yl-acetamide	Reference
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub>	C <sub>6</sub> H <sub>6</sub> CIN <sub>3</sub> O	[6]
Molecular Weight	95.1 g/mol	171.58 g/mol	[6]
Typical Yield	Quantitative	80-97% (typical for this reaction type)	[5][8]
Appearance	Yellow solid	Off-white to pink solid (expected)	[6][9]
Melting Point	127-133 °C	251-253 °C (for pyridin-4-yl analog)	[6][10]
<sup>1</sup> H NMR (Expected)	(DMSO-d <sub>6</sub> ) δ: 6.00 (br s, 2H, NH <sub>2</sub> ), 7.81-7.85 (m, 1H), 7.98-8.00 (m, 1H)	(DMSO-d <sub>6</sub> ) δ: 4.3-4.5 (s, 2H, CH <sub>2</sub> Cl), 7.8-8.0 (m, 1H), 8.5-8.7 (m, 1H), 9.0-9.2 (m, 1H), 10.5-11.0 (s, 1H, NH)	[4][5]
IR (KBr, cm <sup>-1</sup> )	-	~3350 (N-H), ~1680 (C=O, amide), ~1550 (C=C), ~780 (C-Cl)	[10]
MS (EIMS)	-	m/z: 171 [M] <sup>+</sup> , 173 [M+2] <sup>+</sup>	[4]

## Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.



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Caption: Two-step synthesis of **2-Chloro-N-pyridazin-4-yl-acetamide**.

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